molecular formula C13H9Cl2IN2O2 B11780064 Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate

Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate

Cat. No.: B11780064
M. Wt: 423.03 g/mol
InChI Key: PGMYMGBRBDOGCU-UHFFFAOYSA-N
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Description

Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate typically involves the reaction of 3-iodoaniline with ethyl 5,6-dichloropyrimidine-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in inflammatory and neurodegenerative processes. The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic development .

Comparison with Similar Compounds

  • Ethyl 5,6-dichloro-2-phenylpyrimidine-4-carboxylate
  • Ethyl 5,6-dichloro-2-(4-iodophenyl)pyrimidine-4-carboxylate
  • Ethyl 5,6-dichloro-2-(3-bromophenyl)pyrimidine-4-carboxylate

Comparison: Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate is unique due to the presence of the iodine atom at the 3-position of the phenyl ring. This iodine atom can significantly influence the compound’s reactivity and biological activity compared to its analogs with different substituents. The presence of iodine can enhance the compound’s ability to participate in coupling reactions and may also affect its pharmacokinetic properties .

Properties

Molecular Formula

C13H9Cl2IN2O2

Molecular Weight

423.03 g/mol

IUPAC Name

ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate

InChI

InChI=1S/C13H9Cl2IN2O2/c1-2-20-13(19)10-9(14)11(15)18-12(17-10)7-4-3-5-8(16)6-7/h3-6H,2H2,1H3

InChI Key

PGMYMGBRBDOGCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC(=N1)C2=CC(=CC=C2)I)Cl)Cl

Origin of Product

United States

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